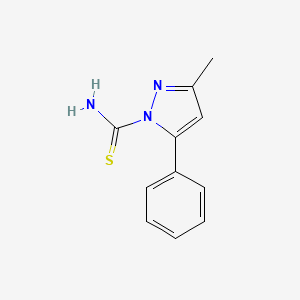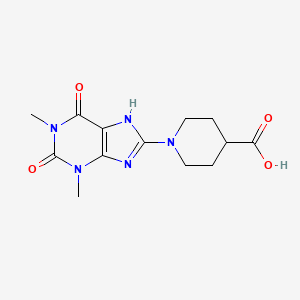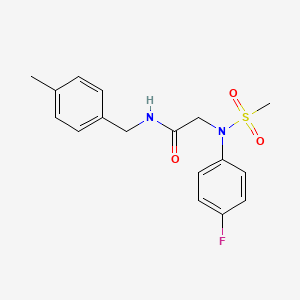![molecular formula C15H17N5O2 B3745727 8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745727.png)
8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
説明
8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a methylxanthine drug that has been used for decades to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, allowing for easier breathing. In addition to its clinical use, theophylline has been extensively studied for its biochemical and physiological effects, making it a valuable tool for scientific research.
作用機序
Theophylline works by inhibiting the activity of phosphodiesterases, enzymes that break down cAMP. This leads to an increase in cAMP levels, which in turn activates various signaling pathways that result in smooth muscle relaxation and bronchodilation. Theophylline also antagonizes the adenosine receptor, which can contribute to its bronchodilatory effects.
Biochemical and Physiological Effects
In addition to its bronchodilatory effects, 8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. It can increase heart rate and cardiac output, stimulate the central nervous system, and affect renal function. Theophylline has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in respiratory diseases.
実験室実験の利点と制限
Theophylline is a valuable tool for scientific research due to its well-established mechanism of action and extensive pharmacological profile. It is relatively inexpensive and widely available, making it accessible to researchers. However, 8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione also has limitations in terms of its specificity and potential for off-target effects. It can also have variable pharmacokinetics, which can make dosing challenging.
将来の方向性
There are several areas of future research that could be explored using 8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of more specific phosphodiesterase inhibitors that could have fewer off-target effects than this compound. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Finally, this compound could be further studied for its anti-inflammatory effects and potential use in other inflammatory diseases beyond respiratory diseases.
In conclusion, this compound, or this compound, is a valuable tool for scientific research due to its well-established mechanism of action and extensive pharmacological profile. It has been widely used to study various physiological processes and has potential for further exploration in the development of new therapies.
科学的研究の応用
Theophylline has been widely used in scientific research due to its ability to modulate various physiological processes. It has been shown to affect intracellular calcium levels, cyclic adenosine monophosphate (cAMP) signaling, and the activity of various enzymes such as phosphodiesterases and adenosine deaminase. Theophylline has also been used to study the effects of caffeine on the body, as they share a similar chemical structure and mechanism of action.
特性
IUPAC Name |
8-(3,5-dimethylanilino)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-8-5-9(2)7-10(6-8)16-14-17-11-12(18-14)19(3)15(22)20(4)13(11)21/h5-7H,1-4H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIGWDXRGZQUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N2)C(=O)N(C(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3745649.png)
![8-[4-(3-hydroxyphenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745655.png)

![4,6-dimethyl-3-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-2(1H)-pyridinone](/img/structure/B3745692.png)
![1'-{2-[(2-benzoyl-4-chlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3745705.png)
![2-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3745710.png)


![2-iodo-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3745733.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3745740.png)
![N-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-beta-alanine](/img/structure/B3745745.png)
![N-(3,4-dichlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B3745752.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B3745758.png)
